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Compound of Interest

Compound Name: Chlorodimethylphenylsilane

Cat. No.: B1200534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for

Chlorodimethylphenylsilane (C₈H₁₁ClSi), a key organosilane intermediate in various

chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and

understanding its chemical behavior.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectra of Chlorodimethylphenylsilane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Chlorodimethylphenylsilane
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.61 - 7.56 Multiplet 2H
ortho-Protons

(aromatic)

7.41 - 7.37 Multiplet 3H
meta- and para-

Protons (aromatic)

0.58 Singlet 6H
Methyl Protons (-

Si(CH₃)₂)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data of Chlorodimethylphenylsilane

Chemical Shift (ppm) Assignment

137.5 C-Si (ipso-carbon)

133.8 ortho-Carbons

130.2 para-Carbon

128.1 meta-Carbons

1.5 Methyl Carbons (-Si(CH₃)₂)

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of Chlorodimethylphenylsilane
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Wavenumber (cm⁻¹) Intensity Assignment

3069 Medium Aromatic C-H stretch

2961 Medium Asymmetric CH₃ stretch

1428 Strong Si-C₆H₅ stretch

1255 Strong
Symmetric CH₃ deformation in

Si(CH₃)₂

1117 Strong
In-plane C-H bending

(aromatic)

835 Strong Si-C stretch (asymmetric)

779 Strong
Out-of-plane C-H bending

(aromatic)

732, 699 Strong
Monosubstituted benzene ring

bending

538 Strong Si-Cl stretch

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments of Chlorodimethylphenylsilane

m/z Relative Intensity (%) Assignment

170 25 [M]⁺ (Molecular ion, ³⁵Cl)

172 8 [M+2]⁺ (Isotope peak, ³⁷Cl)

155 100 [M - CH₃]⁺

135 10 [M - Cl]⁺

93 15 [Si(CH₃)₂Cl]⁺

77 5 [C₆H₅]⁺
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Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

Chlorodimethylphenylsilane.

Methodology:

Sample Preparation: A sample of approximately 10-20 mg of Chlorodimethylphenylsilane
was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse

sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1

second, and 16 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of

2 seconds, and 1024 scans.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected using the instrument's software. Chemical shifts were referenced to the TMS

signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Chlorodimethylphenylsilane.

Methodology:

Sample Preparation: A thin film of neat liquid Chlorodimethylphenylsilane was prepared

between two potassium bromide (KBr) plates.
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Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and

automatically subtracted from the sample spectrum. A total of 16 scans were co-added to

improve the signal-to-noise ratio.

Data Processing: The resulting interferogram was Fourier transformed to produce the final IR

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of

Chlorodimethylphenylsilane.

Methodology:

Sample Introduction: A dilute solution of Chlorodimethylphenylsilane in methanol was

introduced into the mass spectrometer via direct infusion using a syringe pump.

Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single

quadrupole mass spectrometer.

Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-

300.

Data Processing: The acquired mass spectrum was processed to identify the molecular ion

peak and major fragment ions. The relative intensities of the peaks were calculated based on

the most abundant peak (base peak).

Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and

workflows in the spectral analysis of Chlorodimethylphenylsilane.
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Mass Spectrometry Fragmentation Pathway
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- •Cl
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Caption: Fragmentation pathway of Chlorodimethylphenylsilane in Mass Spectrometry.

Spectral Interpretation Workflow

Acquire Spectral Data
(NMR, IR, MS)

MS Analysis:
- Determine Molecular Weight (m/z 170)

- Identify Isotope Pattern (Cl)
- Propose Elemental Formula (C₈H₁₁ClSi)

IR Analysis:
- Identify Functional Groups

  - Aromatic C-H (~3069 cm⁻¹)
  - Si-C₆H₅ (~1428 cm⁻¹)
  - Si-CH₃ (~1255 cm⁻¹)

  - Si-Cl (~538 cm⁻¹)

NMR Analysis:
- ¹H: Phenyl & Methyl protons
- ¹³C: Phenyl & Methyl carbons

- Determine Connectivity

Propose Structure:
Chlorodimethylphenylsilane

Confirm Structure:
Compare data with literature values
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Click to download full resolution via product page

Caption: Logical workflow for the spectral interpretation of Chlorodimethylphenylsilane.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral
Interpretation of Chlorodimethylphenylsilane]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1200534#spectral-data-interpretation-for-
chlorodimethylphenylsilane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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